N-(3-Methylbutyryl)glycine-2,2-d2
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Overview
Description
N-(3-Methylbutyryl)glycine-2,2-d2, also known as N-Isovalerylglycine, is a deuterated compound with the molecular formula (CH3)2CHCH2CONHCD2COOH. It is a derivative of glycine, where the hydrogen atoms at the 2,2 positions are replaced with deuterium. This compound is often used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbutyryl)glycine-2,2-d2 typically involves the reaction of isovaleryl chloride with glycine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at the desired positions. The general reaction scheme is as follows:
Starting Materials: Isovaleryl chloride, glycine, and a deuterating agent.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around 0-5°C, to control the reaction rate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the incorporation of deuterium and minimize the formation of by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutyryl)glycine-2,2-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents such as methyl iodide (CH3I) are used under controlled conditions to achieve the desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
N-(3-Methylbutyryl)glycine-2,2-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to track the incorporation and transformation of labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of deuterium-labeled compounds
Mechanism of Action
The mechanism of action of N-(3-Methylbutyryl)glycine-2,2-d2 involves its incorporation into various biochemical pathways due to its structural similarity to glycine. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s behavior and interactions within biological systems. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and enzymatic reactions where glycine plays a crucial role .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylbutyryl)glycine: Another glycine derivative with a similar structure but different positional isomerism.
N-Isovalerylglycine: The non-deuterated form of N-(3-Methylbutyryl)glycine-2,2-d2.
N-(2-Methylbutyryl)glycine-2,2-d2: A deuterated compound similar to this compound but with different positional isomerism
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in isotopic labeling studies. The incorporation of deuterium atoms allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems. This makes it a valuable tool in research applications where detailed mechanistic insights are required .
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3-methylbutanoylamino)acetic acid |
InChI |
InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/i4D2 |
InChI Key |
ZRQXMKMBBMNNQC-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CC(C)C |
Canonical SMILES |
CC(C)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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